

ETP-46321 K-RasG12V mutant cancer model

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Compound Focus: ETP-46321

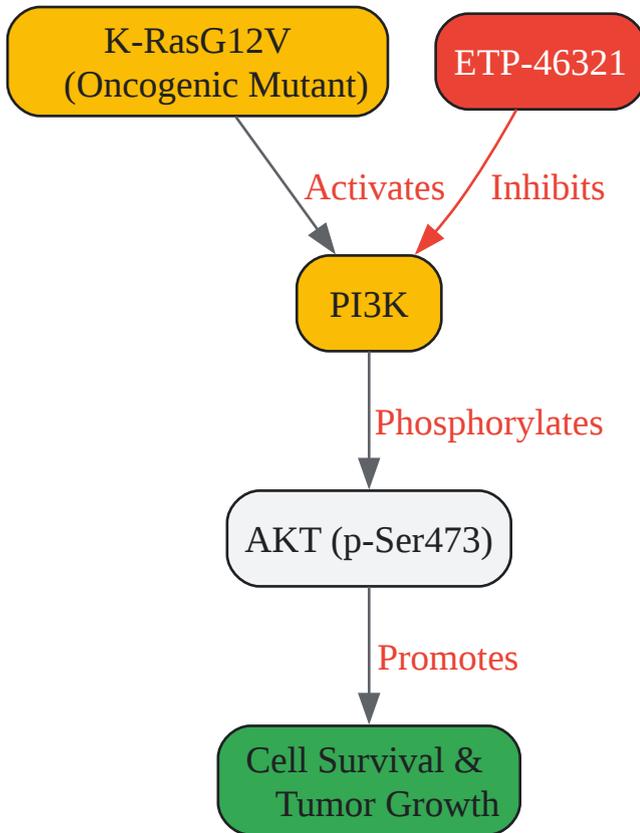
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Biological Context and Rationale

The K-RasG12V mutation is a common oncogenic driver that impairs GTPase activity, locking K-Ras in a continuously active state that promotes tumor growth [1]. While **ETP-46321** does not directly inhibit mutant K-Ras, it targets a key downstream pathway. The Phosphoinositide 3-Kinase (PI3K) pathway, particularly the p110 α subunit, is a crucial signaling node activated by K-Ras, making it a rational therapeutic target [2] [3]. Inhibiting PI3K can disrupt signals for cell survival and proliferation.

The diagram below illustrates the strategic inhibition point of **ETP-46321** in the K-RasG12V-driven signaling pathway:



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Compound Profile and Quantitative Data

ETP-46321 is a potent, ATP-competitive inhibitor selective for the p110 α and p110 δ isoforms of PI3K [2].

Table 1: Biochemical Inhibition Profile of ETP-46321 (Kiapp values) [2]

Target	Kiapp (nM)
p110 α (PI3K α)	2.3 nM
PI3K α -E545K (Mutant)	1.77 nM
PI3K α -E542K (Mutant)	1.89 nM

Target	Kiapp (nM)
PI3K α -H1047R (Mutant)	2.33 nM
p110 δ (PI3K δ)	14.2 nM
p110 β (PI3K β)	170 nM
p110 γ (PI3K γ)	179 nM

Table 2: In Vitro and In Vivo Pharmacological Data [2] [4]

Parameter	Value / Result
In Vitro Cellular Activity	
IC50 (AKT phosphorylation in U2OS cells)	8.3 nM
In Vivo Pharmacokinetics (BALB/C mice)	
Clearance	0.6 L/h/Kg
Oral Bioavailability	90%
In Vivo Efficacy (K-RasG12V Lung Model)	
Dosage	50 mg/kg, orally, once daily
Outcome	Significant tumor growth inhibition

Experimental Application Notes & Protocols

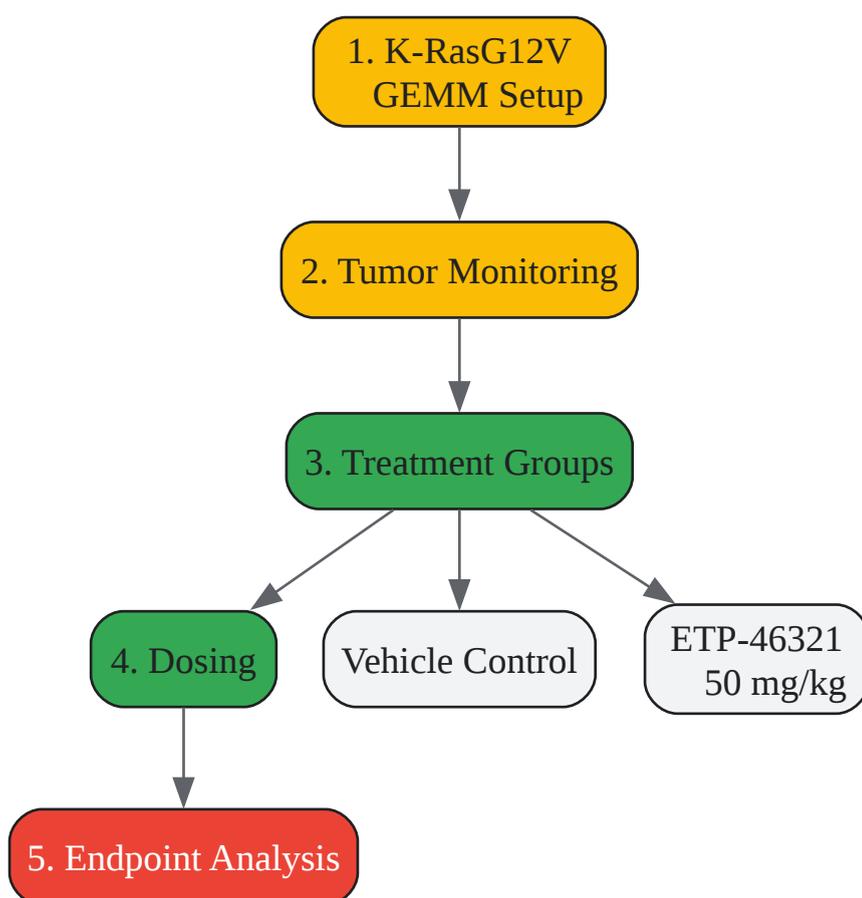
Here are detailed methodologies for key experiments demonstrating the efficacy of **ETP-46321** in K-RasG12V mutant cancer models.

In Vivo Efficacy Protocol in a K-RasG12V GEMM

This protocol uses a Genetically Engineered Mouse Model (GEMM) that develops lung tumors driven by the K-RasG12V oncogene [2].

Objective: To evaluate the antitumor efficacy of **ETP-46321** in an autochthonous K-RasG12V lung tumor model.

Workflow:



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Materials:

- **Animals:** K-RasG12V-driven lung tumor GEMM.
- **Compound:** **ETP-46321**.
- **Vehicle:** For oral formulation preparation.

Procedure:

- **Animal Model:** Utilize genetically engineered mice harboring the K-RasG12V mutation [2].
- **Randomization:** When tumors are established, randomize mice into cohorts with comparable starting tumor volumes.
- **Dosing Formulation:** Prepare a fresh dosing solution daily. **ETP-46321** can be administered orally using a suitable vehicle. One referenced protocol uses a simple suspension in **0.5% Carboxymethylcellulose Sodium (CMC Na)** [2].
- **Dosing Regimen:**
 - **Route:** Oral gavage (p.o.)
 - **Dosage:** 50 mg/kg
 - **Frequency:** Once daily
 - **Duration:** 3 weeks
- **Assessment:**
 - **Tumor Volume:** Measure tumor volumes regularly using calipers or imaging. Compare final volumes to the starting volume and the vehicle-control group [2].
 - **Pharmacodynamics (PD):** In a parallel PK/PD study, assess target engagement by measuring the inhibition of AKT phosphorylation at Ser473 in tumor tissue lysates via Western blot [2].

In Vitro Target Engagement and Signaling Protocol

This assay measures the compound's ability to inhibit its direct signaling pathway in cultured cells.

Objective: To determine the IC₅₀ of **ETP-46321** for inhibiting PI3K pathway-dependent AKT phosphorylation in a cell-based system.

Materials:

- **Cell Line:** U2OS (human osteosarcoma) cell line is referenced for this assay [2].
- **Compound:** **ETP-46321**, prepared as a serial dilution in DMSO.
- **Key Reagent:** Antibodies for Total AKT and Phospho-AKT (Ser473).

Procedure:

- **Cell Seeding:** Plate U2OS cells in multi-well plates and allow them to adhere overnight in standard growth medium.
- **Treatment:** Treat cells with a concentration range of **ETP-46321** (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a predetermined time (typically 1-2 hours).
- **Cell Lysis:** Lyse cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Western Blot Analysis:**
 - Resolve equal amounts of protein lysate by SDS-PAGE.
 - Transfer to a nitrocellulose or PVDF membrane.
 - Probe the membrane with anti-Phospho-AKT (Ser473) and anti-Total AKT antibodies.
 - Use fluorescent or chemiluminescent secondary antibodies for detection and quantification.
- **Data Analysis:** Normalize p-AKT signal intensity to total AKT for each sample. Plot the percentage of p-AKT inhibition against the log of compound concentration and fit a curve to calculate the IC50 value, which was reported as **8.3 nM** in U2OS cells [2].

Key Considerations for Researchers

- **Mutant PI3K Inhibition:** **ETP-46321** remains equally potent against common oncogenic mutant forms of PI3K α (E542K, E545K, H1047R), which often co-occur with Ras pathway mutations, making it highly relevant for cancer therapy [2].
- **Formulation:** For in vivo studies, **ETP-46321** has good oral bioavailability and can be formulated as a suspension in 0.5% CMC Na [2]. For in vitro studies, it is soluble in DMSO to at least 30 mg/mL [2] [4].
- **Specificity:** The compound has been profiled against 288 representative kinases and mTOR, showing high selectivity for PI3K α/δ , which increases confidence that the observed phenotypic effects are on-target [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific aspect, feel free to ask.

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References

1. Comparative effects of oncogenic mutations G12C, G12V ... [pmc.ncbi.nlm.nih.gov]
2. - ETP | PI3K α inhibitor | PI3K δ inhibitor | CAS 1252594-99-2 | Buy... 46321 [invivochem.com]
3. - K /Y40C-PI3K/AKT RasG regulates H1.4S35ph through... 12 V pathway [pubmed.ncbi.nlm.nih.gov]

4. - ETP | PI3 46321 | TargetMol K [targetmol.com]

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